molecular formula C18H29N5O8S B13754350 Sulfalene N-methylglucamine salt CAS No. 62907-78-2

Sulfalene N-methylglucamine salt

Cat. No.: B13754350
CAS No.: 62907-78-2
M. Wt: 475.5 g/mol
InChI Key: UKWKONPBWFVGDZ-WZTVWXICSA-N
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Description

Sulfalene N-methylglucamine salt: is a compound formed by the combination of sulfalene, a sulfonamide antibiotic, and N-methylglucamine, a derivative of glucose. Sulfalene is known for its long-acting antibacterial properties, making it effective in treating various bacterial infections. The addition of N-methylglucamine enhances the solubility and bioavailability of sulfalene, making it more effective for medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-methylglucamine involves the reaction of anhydrous dextrose with methylamine in an alcohol solvent under mild conditions. This reaction is typically carried out at temperatures between 10-40°C for 1-3 hours under normal pressure, with nitrogen gas introduced for protection . The resulting N-methylglucamine is then combined with sulfalene to form the salt.

Industrial Production Methods: Industrial production of Sulfalene N-methylglucamine salt follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Sulfalene N-methylglucamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Sulfalene N-methylglucamine salt is used in the synthesis of various chemical compounds due to its reactivity and stability. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological research, the compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its long-acting properties make it a valuable tool in microbiological studies .

Medicine: Medically, this compound is used to treat bacterial infections, particularly those caused by sulfonamide-sensitive bacteria. Its enhanced solubility and bioavailability make it effective in oral and injectable formulations .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical products .

Mechanism of Action

Sulfalene N-methylglucamine salt exerts its antibacterial effects by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of sulfalene to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. The disruption of folate synthesis ultimately leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

  • Sulfamonomethoxine
  • Sulfadoxine
  • Dapsone
  • Sulfadiazine

Comparison: Sulfalene N-methylglucamine salt is unique due to its long-acting properties and enhanced solubility. Compared to sulfamonomethoxine and sulfadoxine, it has a longer half-life, making it more effective for prolonged treatments. Dapsone and sulfadiazine, while effective, do not offer the same solubility and bioavailability enhancements provided by the N-methylglucamine salt .

Properties

CAS No.

62907-78-2

Molecular Formula

C18H29N5O8S

Molecular Weight

475.5 g/mol

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

UKWKONPBWFVGDZ-WZTVWXICSA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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